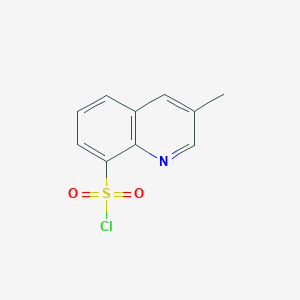

3-methylquinoline-8-sulfonyl Chloride

Beschreibung

Eigenschaften

IUPAC Name |

3-methylquinoline-8-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2S/c1-7-5-8-3-2-4-9(15(11,13)14)10(8)12-6-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCMAYGDQKTWICK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=CC=C2)S(=O)(=O)Cl)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00393787 | |

| Record name | 3-methylquinoline-8-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74863-82-4 | |

| Record name | 3-Methyl-8-quinolinesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74863-82-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-methylquinoline-8-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methyl-8-quinolinesulfonyl chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D6J3GW33J6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-methylquinoline-8-sulfonyl chloride CAS number

An In-depth Technical Guide to 3-Methylquinoline-8-Sulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 74863-82-4), a critical intermediate in pharmaceutical synthesis. The document elucidates the compound's physicochemical properties, explores detailed synthesis methodologies with a focus on chemical logic and safety, and details its primary applications, most notably as a key building block for the anticoagulant drug Argatroban. This guide is intended to serve as a practical resource for researchers and process chemists, offering field-proven insights into its handling, reactivity, and role in drug development.

Introduction: The Significance of a Versatile Heterocyclic Intermediate

The quinoline scaffold, a bicyclic heterocycle composed of fused benzene and pyridine rings, is a cornerstone of medicinal chemistry.[1] Its unique electronic properties and versatile substitution patterns have made it a privileged structure in a vast array of therapeutic agents, agrochemicals, and materials.[1] Within this important class of compounds, this compound emerges as an intermediate of significant industrial value.

Its structure is characterized by two key features: the methyl group at the 3-position, which modulates lipophilicity and electronic properties, and the highly reactive sulfonyl chloride moiety at the 8-position.[1] This sulfonyl chloride group is a potent electrophile, primed for nucleophilic attack, most commonly to form stable sulfonamide linkages—a common and vital functional group in many pharmaceutical compounds.[1] The primary utility of this molecule, and the focus of this guide, is its role as a pivotal intermediate in the multi-step synthesis of Argatroban, a potent direct thrombin inhibitor.[2][3]

Physicochemical Properties and Identification

Accurate identification and understanding of a compound's physical properties are prerequisites for its successful application in any synthetic workflow. This compound is typically a white to pale brown solid and is sensitive to moisture.[4][5]

| Property | Value | Source(s) |

| CAS Number | 74863-82-4 | [4][6][7][8] |

| Molecular Formula | C₁₀H₈ClNO₂S | [4][6][8] |

| Molecular Weight | 241.69 g/mol | [5][6][8] |

| Appearance | White to Pale Brown Solid | [4][5] |

| Melting Point | 158-159 °C | [4][9] |

| Boiling Point | 371.5 ± 27.0 °C (Predicted) | [4][9] |

| Solubility | Chloroform (Slightly), Ethyl Acetate (Slightly) | [4] |

| Storage Conditions | Inert atmosphere, 2-8°C, Moisture Sensitive | [4][10] |

| InChIKey | XCMAYGDQKTWICK-UHFFFAOYSA-N | [4][8] |

Synthesis Methodologies: A Tale of Two Routes

The synthesis of this compound can be approached via several routes. Historically, direct chlorosulfonation of 3-methylquinoline was common. However, newer methods have been developed to improve yield, purity, and industrial scalability while minimizing hazardous byproducts.

Route 1: Direct Chlorosulfonation of 3-Methylquinoline

This is a classical and straightforward approach involving the electrophilic substitution of 3-methylquinoline with chlorosulfonic acid.

Caption: Workflow for direct chlorosulfonation of 3-methylquinoline.

While direct, this method often suffers from low yields (one procedure reports 18%) and the formation of isomers, particularly the 5-sulfonyl chloride derivative, which complicates purification.[3][4] The highly corrosive nature of chlorosulfonic acid and the vigorous quenching step also present significant handling challenges.[4]

Route 2: Modern Two-Step Synthesis from 2-Aminobenzenesulfonic Acid

To overcome the limitations of direct chlorosulfonation, a more elegant and efficient process has been developed, as outlined in patent literature.[11] This method builds the quinoline ring system with the sulfonic acid group already in place, ensuring perfect regioselectivity.

Caption: High-yield, two-step synthesis pathway.

This approach offers significant advantages:

-

High Regioselectivity: It avoids the formation of isomers, leading to a much purer product.[11]

-

Improved Yield: Reported yields are significantly higher, around 74%.[12]

-

Enhanced Safety: It avoids the use of large quantities of fuming chlorosulfonic acid and thionyl chloride in the primary step, instead using the solid, more easily handled triphosgene as the chlorinating agent.[11]

Detailed Experimental Protocol (Route 2)

The following protocol is a synthesized representation based on the high-yield methodology described in patent CN110872252A.[11][12]

Step 1: Synthesis of 3-Methylquinoline-8-sulfonic acid

-

System Setup: A reaction vessel is charged with a eutectic solvent (e.g., a 1:2 molar ratio of choline chloride and ZnCl₂).

-

Initial Reaction: Propionaldehyde and paraformaldehyde are added to the solvent and reacted at a constant temperature of 40°C for approximately 5 hours.

-

Causality: This step pre-forms the carbon backbone required for the cyclization reaction.

-

-

Cyclization: 2-Aminobenzenesulfonic acid and catalysts (e.g., a mixture of FeCl₃ and SnCl₂) are added. The mixture is then heated to 80°C for 7 hours.

-

Causality: This is a variation of the Doebner-von Miller reaction, where the aniline derivative cyclizes with the α,β-unsaturated aldehyde formed in situ from propionaldehyde and formaldehyde to build the quinoline ring system. The sulfonic acid group directs the cyclization and remains at the 8-position.

-

-

Cooling: The reaction mixture is cooled to 25°C, yielding a solution containing the intermediate, 3-methylquinoline-8-sulfonic acid.

Step 2: Chlorination to this compound

-

Chlorinating Agent Addition: A solution of bis(trichloromethyl) carbonate (triphosgene) in toluene is added to the cooled reaction mixture from Step 1.

-

Causality: Triphosgene serves as a solid, safer source of phosgene, which is the active species that will convert the sulfonic acid to the sulfonyl chloride.

-

-

Base Addition: The mixture is cooled in an ice bath, and an organic base such as triethylamine is added dropwise. The reaction is held at this temperature for 1 hour.

-

Causality: The triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the chlorination to completion. Dropwise addition is critical to control the exothermic reaction.

-

-

Warming: The reaction is allowed to warm to 40°C and is stirred for an additional 2 hours to ensure the reaction is complete.

-

Work-up and Isolation: The vessel is cooled, and cold water is added to quench the reaction. The toluene layer is separated, washed with water, and concentrated under reduced pressure.

-

Purification: The resulting crude product is recrystallized from toluene to yield off-white crystals of this compound with a purity often exceeding 99%.[12]

Key Applications in Drug Development

The principal application of this compound is as a key starting material for the synthesis of Argatroban .[1] Argatroban is a small-molecule direct thrombin inhibitor, used clinically as an anticoagulant, particularly in patients with heparin-induced thrombocytopenia (HIT).

The synthesis involves the reaction of the sulfonyl chloride with a complex piperidine carboxylic acid derivative. The electrophilic sulfur atom of the sulfonyl chloride is attacked by the nucleophilic nitrogen of the piperidine ring, forming a highly stable sulfonamide bond.

Caption: Role in the synthesis of the anticoagulant Argatroban.

This reaction highlights the compound's value: it serves as a robust linker that connects the quinoline portion of the final drug to the rest of the pharmacophore. The resulting sulfonamide is metabolically stable and correctly orients the functional groups for optimal binding to the active site of the thrombin enzyme.

Safety, Handling, and Storage

As a reactive sulfonyl chloride, this compound requires careful handling to ensure laboratory safety and maintain its integrity.

-

Hazards: It is classified as corrosive and can cause severe skin burns and serious eye damage.[8][10] Contact with eyes is particularly dangerous.[7]

-

Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles with side shields or a face shield.

-

Moisture Sensitivity: The sulfonyl chloride moiety is readily hydrolyzed by water to the corresponding sulfonic acid. This will deactivate the compound for its intended use and release corrosive HCl gas. Therefore, it must be handled under an inert atmosphere (e.g., nitrogen or argon) whenever possible.[4]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture. Recommended storage is under an inert atmosphere at 2-8°C.[4][10]

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for the construction of complex, life-saving pharmaceuticals. Its synthesis has evolved from lower-yielding classical methods to highly efficient, regioselective, and scalable industrial processes. For the drug development professional, a thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in creating novel therapeutics built upon the versatile quinoline scaffold.

References

- 1. nbinno.com [nbinno.com]

- 2. CN103483254A - Method for synthesizing this compound - Google Patents [patents.google.com]

- 3. CN1935791A - Method for preparing 3-methyl quinolines-8-sulfochlorides - Google Patents [patents.google.com]

- 4. 3-Methyl-8-quinolinesulphonyl chloride | 74863-82-4 [chemicalbook.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. CAS 74863-82-4 | this compound - Synblock [synblock.com]

- 7. 3-Methyl-8-quinolinesulfonyl Chloride | CAS 74863-82-4 | Chemical-Suppliers [chemical-suppliers.eu]

- 8. This compound | C10H8ClNO2S | CID 3574807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chembk.com [chembk.com]

- 10. 3-Methyl-8-quinolinesulphonyl chloride | 74863-82-4 [sigmaaldrich.com]

- 11. CN110872252A - Preparation method of this compound - Google Patents [patents.google.com]

- 12. 3-Methyl-8-quinolinesulphonyl chloride synthesis - chemicalbook [chemicalbook.com]

A Comprehensive Technical Guide to 3-Methylquinoline-8-Sulfonyl Chloride: Properties, Synthesis, and Applications

Introduction

In the landscape of pharmaceutical development and organic synthesis, the strategic use of highly functionalized intermediates is paramount. Quinoline derivatives, in particular, represent a "privileged structure" in medicinal chemistry, offering a rigid, aromatic framework capable of engaging with biological targets.[1] Among these, 3-methylquinoline-8-sulfonyl chloride (CAS No. 74863-82-4) emerges as a pivotal building block.[1] Its significance is most notably demonstrated as a key intermediate in the synthesis of Argatroban, a potent direct thrombin inhibitor.[2][3]

This technical guide provides an in-depth examination of the physical and chemical properties of this compound. We will delve into its structural characteristics, reactivity profile, established synthetic methodologies, and critical safety and handling protocols. This document is intended for researchers, synthetic chemists, and drug development professionals who require a comprehensive understanding of this versatile reagent.

Chemical Identity and Structure

This compound is an organic compound featuring a quinoline core substituted with a methyl group at the 3-position and a sulfonyl chloride functional group at the 8-position.[4] This specific arrangement of functional groups dictates its chemical behavior and utility.

-

IUPAC Name: this compound[5]

-

Synonyms: 8-Chlorosulfonyl-3-methylquinoline, 3-methyl-8-quinolinesulfonyl chloride[4][6][7]

Structural Identifiers:

Physicochemical Properties

The physical state and solubility of this compound are critical for its handling, reaction setup, and purification. The compound is typically an off-white to pale brown solid.[6][7][9]

| Property | Value | Source(s) |

| Physical Form | Solid, Crystalline | [3][6][9][10] |

| Color | Off-White to Pale Brown | [6][7][9] |

| Melting Point | 158-159 °C | [6][7][11] |

| Boiling Point | 371.5 ± 27.0 °C (Predicted) | [6][11] |

| Density | 1.424 ± 0.06 g/cm³ (Predicted) | [6][11] |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate; Very slightly soluble in Methanol. | [6][7][11] |

Chemical Properties and Reactivity

The chemical utility of this compound is dominated by the reactivity of the sulfonyl chloride (-SO₂Cl) group. This functional group is a potent electrophile, making it highly susceptible to nucleophilic attack.

-

Nucleophilic Substitution: The primary reaction pathway involves the substitution of the chloride by a wide range of nucleophiles. This is the cornerstone of its application in drug synthesis, where it reacts with primary or secondary amines to form stable sulfonamide linkages.[1][4] This reactivity is fundamental to its role in synthesizing Argatroban.[1]

-

Moisture Sensitivity: As is characteristic of sulfonyl chlorides, the compound is moisture-sensitive.[6][11][12] It will readily hydrolyze in the presence of water to form the corresponding 3-methylquinoline-8-sulfonic acid. This necessitates handling and storage under inert, anhydrous conditions to maintain its integrity.[12][13]

-

Incompatibilities: The compound should be kept away from strong bases and strong oxidizing agents, as these can promote vigorous or hazardous reactions.[13]

The diagram below illustrates the fundamental reactivity of this compound with a generic amine nucleophile.

Caption: Reaction of this compound with an amine.

Synthesis Methodologies

Several synthetic routes to this compound have been developed, aiming for high purity and yield, which are critical for pharmaceutical applications.[2][14]

Method 1: Chlorosulfonation of 3-Methylquinoline

The most common laboratory and industrial synthesis involves the direct chlorosulfonation of 3-methylquinoline.[2][6] This electrophilic aromatic substitution reaction is aggressive and requires careful control of reaction conditions.

The overall workflow for this synthesis is depicted below.

Caption: Workflow for synthesizing this compound.

Detailed Experimental Protocol: (Based on procedures described in the literature[6])

-

Reaction Setup: In a reaction vessel equipped with a stirrer and under an inert atmosphere, cool chlorosulfonic acid (approx. 3.75 equivalents) to 0°C using an ice bath.

-

Addition of Substrate: Slowly add 3-methylquinoline (1 equivalent) to the cooled chlorosulfonic acid, maintaining the temperature at 0°C.

-

Sulfonation: Remove the ice bath and heat the reaction mixture to 100°C. Stir overnight.

-

Chlorination: Cool the mixture to room temperature and add thionyl chloride (approx. 1.25 equivalents). Heat the mixture to 70°C for 1 hour.

-

Quenching: Cool the reaction mixture to 0°C and carefully quench by pouring it onto ice. Caution: This step is highly exothermic and reactive.

-

Extraction: Dilute the quenched mixture with water and extract the product into dichloromethane.

-

Workup: Wash the organic phase with water, dry it over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude solid can be purified by grinding or recrystallizing from a solvent mixture such as dichloromethane/ether or toluene to afford the final product as a brown or off-white solid.[6][15]

Method 2: Acyl Chlorination of Sulfonic Acid

An alternative high-yield method involves a two-step process starting from 2-aminobenzenesulfonic acid.[14]

-

Cyclization: 2-aminobenzenesulfonic acid undergoes a catalytic cyclization with propionaldehyde and paraformaldehyde to generate 3-methylquinoline-8-sulfonic acid.[14]

-

Chlorination: The resulting sulfonic acid is then treated with a chlorinating agent, such as bis(trichloromethyl) carbonate, in the presence of an organic base to yield the final this compound.[14][15] This method can offer higher purity and prevent the formation of isomers.[2][14]

Spectroscopic Characterization

Structural confirmation of this compound is typically achieved through standard spectroscopic techniques.

-

¹H-NMR: The proton NMR spectrum provides characteristic signals for the quinoline ring protons and the methyl group. A reported spectrum shows the following key shifts:

-

¹H-NMR (300 MHz, DMSO-d6): δ 9.17-9.29 (m, 2H), 8.32-8.38 (m, 2H), 7.96 (dd, 1H, J = 7Hz), and 2.51 (t, 3H, J = 2Hz).[6]

-

-

Other Techniques: Full characterization would also involve ¹³C-NMR, Infrared (IR) spectroscopy (to identify S=O stretches), and Mass Spectrometry (MS) to confirm the molecular weight.[16][17]

Safety, Handling, and Storage

Due to its reactivity and hazardous nature, strict safety protocols must be followed when working with this compound.

-

Hazard Classification: The compound is classified as corrosive and can cause severe skin burns and serious eye damage.[5][13][18] GHS hazard statements include H314 (Causes severe skin burns and eye damage) and H318 (Causes serious eye damage).[5][13][19]

-

Handling Precautions:

-

Storage Conditions:

Applications in Drug Discovery and Development

The primary application of this compound is as a crucial intermediate in organic and pharmaceutical chemistry.[1][6][9][15]

-

Synthesis of Argatroban: Its most well-documented use is in the synthesis of Argatroban (CAS 74863-84-6), a synthetic direct thrombin inhibitor used as an anticoagulant.[1][2][3] The sulfonyl chloride group is reacted with an amine on the piperidine core of the drug molecule to form a key sulfonamide bond, demonstrating the practical importance of this reagent's reactivity.[1]

-

General Organic Synthesis: Beyond Argatroban, it serves as a valuable reagent for introducing the 3-methylquinoline-8-sulfonyl moiety into various molecules.[4] The resulting sulfonamides are a common structural motif in medicinal chemistry, valued for their chemical stability and ability to act as hydrogen bond acceptors/donors.

Conclusion

This compound is a highly reactive and valuable chemical intermediate with well-defined physical and chemical properties. Its utility, particularly in the synthesis of the anticoagulant Argatroban, underscores its importance in the pharmaceutical industry. A thorough understanding of its synthesis, reactivity, and stringent handling requirements is essential for its safe and effective use in a research and development setting. The methodologies and data presented in this guide provide a solid foundation for scientists working with this versatile compound.

References

- 1. nbinno.com [nbinno.com]

- 2. CN1935791A - Method for preparing 3-methyl quinolines-8-sulfochlorides - Google Patents [patents.google.com]

- 3. sincerechemical.com [sincerechemical.com]

- 4. CAS 74863-82-4: 3-Methyl-8-quinolinesulfonyl chloride [cymitquimica.com]

- 5. This compound | C10H8ClNO2S | CID 3574807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Methyl-8-quinolinesulphonyl chloride | 74863-82-4 [chemicalbook.com]

- 7. 3-Methyl-8-quinolinesulfonyl Chloride | CAS 74863-82-4 | Chemical-Suppliers [chemical-suppliers.eu]

- 8. 3-Methyl-8-quinolinesulphonyl chloride | 74863-82-4 [sigmaaldrich.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 11. 3-methylquinoline-3-sulfonyl chloride [chembk.com]

- 12. fishersci.com [fishersci.com]

- 13. biosynth.com [biosynth.com]

- 14. CN110872252A - Preparation method of this compound - Google Patents [patents.google.com]

- 15. 3-Methyl-8-quinolinesulphonyl chloride synthesis - chemicalbook [chemicalbook.com]

- 16. 74863-82-4|3-Methyl-8-quinolinesulphonyl chloride|BLD Pharm [bldpharm.com]

- 17. CAS 74863-82-4 | this compound - Synblock [synblock.com]

- 18. 3-Methyl-8-quinolinesulphonyl chloride | 74863-82-4 [sigmaaldrich.com]

- 19. 3-Methyl-8-quinolinesulfonyl chloride | 74863-82-4 | FM25759 [biosynth.com]

- 20. aksci.com [aksci.com]

An In-Depth Technical Guide to the Synthesis of 3-Methylquinoline-8-sulfonyl Chloride

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for 3-methylquinoline-8-sulfonyl chloride, a critical intermediate in the pharmaceutical industry, notably in the synthesis of the anticoagulant Argatroban.[1] This document explores the prevalent synthetic strategies, delving into the mechanistic underpinnings and process optimization considerations. Detailed experimental protocols, comparative data, and visual representations of the reaction pathways are presented to equip researchers, scientists, and drug development professionals with a thorough understanding of this essential chemical transformation.

Introduction: The Significance of this compound

This compound (CAS No. 74863-82-4) is a heterocyclic compound of significant interest in medicinal chemistry.[2][3] Its molecular structure, featuring a quinoline core functionalized with a methyl group at the 3-position and a sulfonyl chloride group at the 8-position, makes it a versatile building block for the synthesis of complex organic molecules.[4] The paramount application of this intermediate lies in its role as a key precursor to Argatroban, a potent direct thrombin inhibitor used for the prophylaxis and treatment of thrombosis.[1] The purity and yield of this compound directly impact the efficiency and cost-effectiveness of Argatroban production, underscoring the importance of robust and optimized synthetic routes.[1]

Historically, the synthesis of this compound has been fraught with challenges, including the formation of isomers (notably 3-methylquinoline-5-sulfonyl chloride), the use of harsh reagents, and difficulties in achieving high purity, which is a critical requirement for pharmaceutical applications.[1] This guide will dissect the evolution of synthetic methodologies, from classical approaches to more refined, contemporary strategies that address these historical limitations.

Primary Synthetic Pathways

Two principal retrosynthetic disconnections dominate the synthesis of this compound. The first, and more traditional, approach involves the initial synthesis of the 3-methylquinoline core, followed by a sulfonation and chlorination sequence. The second, more recent, strategy builds the quinoline ring from a pre-functionalized aniline derivative, thereby ensuring the correct regiochemistry of the sulfonyl group from the outset.

Pathway A: Synthesis via 3-Methylquinoline Intermediate

This pathway commences with the synthesis of 3-methylquinoline, which is then subjected to sulfonation and subsequent chlorination to yield the target molecule.

The construction of the 3-methylquinoline scaffold can be achieved through several classic named reactions, most notably the Skraup and Doebner-von Miller reactions.[5][6][7]

-

Skraup Synthesis: This method involves the reaction of an aromatic amine (aniline) with glycerol, sulfuric acid, and an oxidizing agent (such as nitrobenzene).[6][7] The glycerol dehydrates in the acidic medium to form acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation to form the quinoline ring.[6] While a cornerstone of quinoline synthesis, the Skraup reaction is often characterized by its violent nature and the use of harsh conditions.[7][8]

-

Doebner-von Miller Reaction: A modification of the Skraup synthesis, this reaction utilizes α,β-unsaturated carbonyl compounds reacting with anilines in the presence of an acid catalyst.[5][9] To generate 3-methylquinoline, crotonaldehyde (an α,β-unsaturated aldehyde) can be used. This method often provides better control and yields compared to the Skraup synthesis.[10]

A more contemporary approach involves the reaction of aniline with propionic acid to form N-phenylpropanamide, which is then cyclized to 2-chloro-3-methylquinoline. Subsequent reduction of the chloro-derivative yields 3-methylquinoline.[11]

Once 3-methylquinoline is obtained, the next critical step is the introduction of the sulfonyl chloride group at the 8-position. This is typically a two-step process: sulfonation followed by chlorination, although one-pot variations exist.

-

Direct Chlorosulfonation: A common method involves the direct reaction of 3-methylquinoline with chlorosulfonic acid.[2][12] This powerful reagent can both sulfonate the ring and convert the resulting sulfonic acid to the sulfonyl chloride. However, this reaction often requires high temperatures (e.g., 140°C), which can lead to the formation of undesired isomers and byproducts, complicating purification and reducing the overall yield.[1] The reaction is highly exothermic and requires careful temperature control, typically starting at 0°C and gradually increasing.[2]

-

Two-Step Sulfonation and Chlorination: To mitigate the issues associated with direct chlorosulfonation, a two-step approach is often preferred.

-

Sulfonation: 3-methylquinoline is first reacted with a sulfonating agent, such as fuming sulfuric acid or chlorosulfonic acid under controlled conditions, to produce 3-methylquinoline-8-sulfonic acid.

-

Chlorination: The isolated sulfonic acid is then converted to the sulfonyl chloride using a chlorinating agent. Common reagents for this transformation include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or phosphorus oxychloride (POCl₃).[12][13] This two-step process generally offers better control over the reaction and can lead to a purer product.[12]

-

The use of a sulfonation auxiliary agent, such as sodium sulfate or ammonium sulfate, has been shown to improve the transformation efficiency of 3-methylquinoline to the desired sulfonic acid and sulfonyl chloride mixture.[12]

Pathway B: Synthesis from a Pre-functionalized Aniline Derivative

To circumvent the regioselectivity issues inherent in the sulfonation of 3-methylquinoline, an alternative strategy starts with an aniline derivative that already contains the sulfonic acid group at the desired position.

A patented method describes the synthesis starting from 2-aminobenzenesulfonic acid.[1] This starting material undergoes a catalytic cyclization with propionaldehyde and paraformaldehyde in a eutectic solvent to directly form 3-methylquinoline-8-sulfonic acid.[1] This elegant approach ensures that the sulfonyl group is exclusively at the 8-position, thus eliminating the formation of isomers.

The subsequent conversion of the sulfonic acid to the sulfonyl chloride is then achieved. A notable improvement in this step is the use of bis(trichloromethyl) carbonate (triphosgene) as a chlorinating agent in the presence of an organic base like triethylamine.[1][14] This method is advantageous as it avoids the use of sulfur- or phosphorus-containing chlorinating agents, which can generate corrosive and environmentally harmful byproducts.[1]

Experimental Protocols

Pathway A: Detailed Protocol for Chlorosulfonation of 3-Methylquinoline

Materials:

-

3-Methylquinoline (C₁₀H₉N, MW: 143.19 g/mol )[15]

-

Chlorosulfonic acid (ClSO₃H, MW: 116.52 g/mol )

-

Thionyl chloride (SOCl₂, MW: 118.97 g/mol )

-

Ice

-

Dichloromethane (CH₂Cl₂)

-

Water

-

Anhydrous magnesium sulfate (MgSO₄)

-

Toluene

-

In a reaction vessel equipped with a stirrer and a dropping funnel, cool chlorosulfonic acid (9 mL, 135 mmol) to 0°C using an ice bath.

-

Slowly add 3-methylquinoline (5.2 g, 36 mmol) to the cooled chlorosulfonic acid with continuous stirring, maintaining the temperature at 0°C.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to 100°C overnight.

-

Cool the mixture to room temperature and add thionyl chloride (3.3 mL, 45 mmol).

-

Heat the reaction mixture to 70°C for 1 hour.

-

Cool the mixture to 0°C and carefully quench the reaction by pouring it onto crushed ice. Caution: This step is highly exothermic.

-

Dilute the mixture with 100 mL of water and extract with dichloromethane (100 mL).

-

Wash the organic layer with water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Recrystallize the crude solid from toluene to yield off-white crystals of this compound.[14]

Pathway B: Detailed Protocol from 2-Aminobenzenesulfonic Acid

Step 1: Synthesis of 3-Methylquinoline-8-sulfonic acid [1] Materials:

-

2-Aminobenzenesulfonic acid

-

Propionaldehyde

-

Paraformaldehyde

-

Eutectic solvent (e.g., choline chloride/urea)

-

Catalyst (e.g., AlCl₃, SnCl₂, FeCl₃)

Procedure:

-

Combine 2-aminobenzenesulfonic acid, propionaldehyde, paraformaldehyde, and the catalyst in the eutectic solvent.

-

Heat the mixture to facilitate the catalytic cyclization reaction.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, HPLC).

-

Upon completion, work up the reaction mixture to isolate the 3-methylquinoline-8-sulfonic acid.

Step 2: Conversion to this compound [1][14] Materials:

-

3-Methylquinoline-8-sulfonic acid

-

Bis(trichloromethyl) carbonate (triphosgene)

-

Triethylamine

-

Toluene

-

Ice-water

Procedure:

-

Dissolve 3-methylquinoline-8-sulfonic acid in toluene.

-

Cool the solution to 25°C and add a solution of bis(trichloromethyl) carbonate (0.35 mol equivalent) in toluene.

-

Under ice-water cooling, add triethylamine (0.5 mol equivalent) dropwise.

-

Stir the reaction for 1 hour at this temperature.

-

Slowly warm the reaction mixture to 40°C and maintain for 2 hours.

-

Cool the reaction and add cold water.

-

Separate the toluene layer, wash with water, and concentrate to obtain the crude product.

-

Recrystallize from toluene to obtain off-white crystals of this compound. A yield of 74% with a purity of 99.41% by liquid chromatography has been reported for this procedure.[14]

Data Presentation and Comparison

| Parameter | Pathway A (Direct Chlorosulfonation) | Pathway B (from 2-Aminobenzenesulfonic Acid) | Reference |

| Starting Material | 3-Methylquinoline | 2-Aminobenzenesulfonic acid | [1][2] |

| Key Reagents | Chlorosulfonic acid, Thionyl chloride | Propionaldehyde, Paraformaldehyde, Bis(trichloromethyl) carbonate, Triethylamine | [1][2][14] |

| Reaction Conditions | High temperature (up to 140°C) | Moderate temperatures (up to 40°C for chlorination) | [1] |

| Reported Yield | 18% (lab scale) | 74% | [2][14] |

| Reported Purity | Not specified, often requires extensive purification | 99.41% (by LC) | [14] |

| Key Advantages | Fewer steps if starting from 3-methylquinoline | High regioselectivity, high purity, milder conditions, avoids corrosive byproducts | [1] |

| Key Disadvantages | Isomer formation, harsh conditions, low yield | Requires synthesis of the sulfonic acid intermediate (if not commercially available) | [1] |

Visualization of Synthetic Pathways

Pathway A: Synthesis from 3-Methylquinoline

Caption: Pathway A: Synthesis via 3-Methylquinoline intermediate.

Pathway B: Synthesis from 2-Aminobenzenesulfonic Acid

Caption: Pathway B: Regioselective synthesis from a pre-functionalized aniline.

Conclusion and Future Perspectives

The synthesis of this compound has evolved from challenging, low-yielding procedures to highly efficient and regioselective methods. While the traditional pathway starting from 3-methylquinoline remains a viable option, it is often hampered by issues of isomer separation and the use of harsh reagents. The more modern approach, which constructs the quinoline ring from 2-aminobenzenesulfonic acid, offers significant advantages in terms of yield, purity, and process safety. This latter pathway is particularly well-suited for industrial-scale production where high purity is paramount.

Future research in this area may focus on the development of even more environmentally benign and cost-effective catalytic systems for the cyclization step in Pathway B. Additionally, continuous flow chemistry presents an opportunity to further enhance the safety and efficiency of these transformations, particularly those involving highly reactive intermediates or exothermic reactions. As the demand for anticoagulants like Argatroban continues, the optimization of the synthesis of this key intermediate will remain an area of active interest for the pharmaceutical and chemical industries.

References

- 1. CN110872252A - Preparation method of this compound - Google Patents [patents.google.com]

- 2. 3-Methyl-8-quinolinesulphonyl chloride | 74863-82-4 [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. nbinno.com [nbinno.com]

- 5. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 6. vivechemistry.wordpress.com [vivechemistry.wordpress.com]

- 7. Skraup reaction - Wikipedia [en.wikipedia.org]

- 8. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. synarchive.com [synarchive.com]

- 10. m.youtube.com [m.youtube.com]

- 11. CN103483254A - Method for synthesizing this compound - Google Patents [patents.google.com]

- 12. CN1935791A - Method for preparing 3-methyl quinolines-8-sulfochlorides - Google Patents [patents.google.com]

- 13. Conversion of thiols into sulfonyl halogenides under aerobic and metal-free conditions - Green Chemistry (RSC Publishing) DOI:10.1039/C7GC00556C [pubs.rsc.org]

- 14. 3-Methyl-8-quinolinesulphonyl chloride synthesis - chemicalbook [chemicalbook.com]

- 15. 3-メチルキノリン 99% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Electrophilicity and Reactivity of 3-Methylquinoline-8-Sulfonyl Chloride

This guide provides a comprehensive technical overview of 3-methylquinoline-8-sulfonyl chloride, a pivotal intermediate in modern organic and pharmaceutical chemistry. We will delve into the molecular characteristics that define its electrophilicity, explore its synthesis and reactivity, and contextualize its application in the synthesis of high-value compounds such as the anticoagulant Argatroban. This document is intended for researchers, scientists, and professionals in drug development who seek a deeper understanding of this versatile reagent.

Introduction: The Quinoline Scaffold and the Significance of the Sulfonyl Chloride Moiety

The quinoline ring system, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry, forming the structural basis for numerous therapeutic agents.[1] When functionalized with a sulfonyl chloride group at the 8-position and a methyl group at the 3-position, the resulting molecule, this compound (CAS 74863-82-4), becomes a highly valuable and reactive intermediate.[1][2]

Its utility stems directly from the pronounced electrophilicity of the sulfur atom within the sulfonyl chloride group. This reactive site is primed for nucleophilic attack, enabling the facile formation of stable sulfonamide linkages—a common and critical bond in many pharmaceutical compounds.[1][3] Understanding the factors that govern this electrophilicity is paramount to optimizing its use in complex synthetic pathways.

Molecular Structure and Physicochemical Properties

The reactivity of this compound is a direct consequence of its molecular architecture. The key functional groups—the quinoline ring, the 3-methyl group, and the 8-sulfonyl chloride—each contribute to the molecule's electronic properties and overall behavior.

-

The Sulfonyl Chloride Group (-SO₂Cl): This is the primary reactive center. The sulfur atom is bonded to two highly electronegative oxygen atoms and a chlorine atom. These atoms strongly withdraw electron density, rendering the sulfur atom electron-deficient and thus highly electrophilic.

-

The Quinoline Ring: This aromatic system further influences the electronic environment of the sulfonyl chloride group.

-

The 3-Methyl Group (-CH₃): This group can subtly affect the electronic properties and lipophilicity of the molecule.[1]

The interplay of these components dictates the compound's reactivity profile, making it a selective and efficient reagent for sulfonylation reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 74863-82-4[2][4][5] |

| Molecular Formula | C₁₀H₈ClNO₂S[2][4][5][6] |

| Molecular Weight | 241.69 g/mol [2][4][5][6] |

| Appearance | Off-white to pale brown solid[2][7] |

| Melting Point | 158-162 °C[2][8][9] |

| Solubility | Slightly soluble in Chloroform, Ethyl Acetate; Very slightly soluble in Methanol[2] |

| SMILES | CC1=CC2=C(C(=CC=C2)S(=O)(=O)Cl)N=C1[4][6] |

| InChIKey | XCMAYGDQKTWICK-UHFFFAOYSA-N[2][4] |

Synthesis of this compound: A Validated Protocol

The reliable synthesis of high-purity this compound is critical for its application in pharmaceutical manufacturing. Several synthetic routes have been developed, with a common and effective method involving the direct chlorosulfonation of 3-methylquinoline.[2][9][10] An alternative, high-yield process begins with 2-aminobenzenesulfonic acid, which avoids the generation of isomers and is suitable for large-scale production.[8]

Below is a detailed protocol based on a patented method that ensures high purity and yield, which is crucial for meeting the quality requirements of pharmaceutical production.[8]

Experimental Protocol: Two-Step Synthesis from 2-Aminobenzenesulfonic Acid

This protocol describes a robust method for preparing this compound, designed to prevent isomer formation and ensure high purity.[8]

Step 1: Synthesis of 3-Methylquinoline-8-sulfonic Acid

-

Catalyst & Solvent Preparation: Prepare a eutectic solvent by mixing choline chloride and zinc chloride (molar ratio 1:2).

-

Initial Reaction: To 500g of the eutectic solvent, add propionaldehyde (69.6g, 1.2mol) and paraformaldehyde (36g, 1.2mol). Maintain the reaction at a constant temperature of 40°C for 5 hours.

-

Cyclization: Add 2-aminobenzenesulfonic acid (173g, 1.0mol) and SnCl₂ (18.9g, 0.1mol) to the mixture. Heat the reaction to 85°C and maintain for 6 hours to facilitate catalytic cyclization.

-

Cooling: After the reaction is complete, cool the mixture to 25°C. The product of this step is 3-methylquinoline-8-sulfonic acid in the reaction mixture.

Step 2: Acyl Chlorination to this compound

-

Chlorinating Agent: Add a solution of bis(trichloromethyl) carbonate (103.8g, 0.35mol) in toluene (500mL) to the cooled reaction mixture from Step 1.

-

Base Addition: Under ice-water bath conditions (0-5°C), slowly add triethylamine (50.5g, 0.5mol) dropwise to the reaction flask. Continue stirring for 1 hour.

-

Reaction Progression: Slowly warm the reaction mixture to 40°C and maintain for 2 hours to complete the acyl chlorination.

-

Work-up and Isolation: Cool the mixture and add 500mL of cold water. Separate the toluene layer, wash it with water, and concentrate it under reduced pressure to obtain the crude product.

-

Purification: Recrystallize the crude product from toluene to yield off-white crystals of this compound.

Expected Outcome: This method typically produces a high yield (around 74%) of the target compound with a purity exceeding 99%, as determined by liquid chromatography.[8][11]

Diagram 1: Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Electrophilicity and Nucleophilic Substitution Reactions

The core of this compound's chemical utility lies in its reaction with nucleophiles. The electron-deficient sulfur atom is an excellent electrophile, readily undergoing nucleophilic substitution. In these reactions, a nucleophile (Nu⁻) attacks the sulfur atom, leading to the displacement of the chloride ion, which is a good leaving group.

This reactivity is harnessed to create a variety of sulfur-containing functional groups, most notably sulfonamides, through reaction with primary or secondary amines.

General Reaction Mechanism: R-SO₂Cl + H₂N-R' → R-SO₂-NH-R' + HCl

The reaction is typically carried out in the presence of a base (like triethylamine, as seen in the synthesis protocol) to neutralize the HCl byproduct. The high reactivity of the sulfonyl chloride group makes these reactions efficient and high-yielding.[3]

Diagram 2: General Mechanism of Nucleophilic Attack

Caption: Nucleophilic attack on the sulfonyl chloride group.

Field-Proven Application: Intermediate in Argatroban Synthesis

A prime example of the industrial importance of this compound is its role as a key intermediate in the synthesis of Argatroban.[1] Argatroban is a direct thrombin inhibitor used as an anticoagulant. The synthesis involves the reaction of the sulfonyl chloride with a piperidine derivative to form the crucial sulfonamide bond that is central to the final drug's structure and activity. This application perfectly illustrates how the predictable and robust electrophilicity of this compound is leveraged in multi-step, high-stakes pharmaceutical manufacturing.

Safety and Handling

As with all sulfonyl chlorides, this compound must be handled with care.

-

Moisture Sensitivity: It is sensitive to moisture and will react with water, potentially releasing corrosive hydrogen chloride gas.[3] It should be stored under an inert atmosphere (e.g., nitrogen or argon).[2][6]

-

Corrosivity: The compound and its reaction byproducts can be corrosive. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.

-

Hazard Statements: It is associated with hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H314 (causes severe skin burns and eye damage).[2][12]

Conclusion

This compound is a powerful and versatile chemical intermediate whose value is defined by the pronounced electrophilicity of its sulfonyl chloride group. This inherent reactivity, governed by the strong electron-withdrawing effects of the oxygen and chlorine atoms, allows for the efficient and selective formation of sulfonamide bonds. Through robust and scalable synthetic protocols, this compound is produced in high purity, enabling its critical role in the pharmaceutical industry, most notably in the synthesis of the anticoagulant Argatroban. A thorough understanding of its electrophilic nature is essential for any scientist seeking to leverage the power of quinoline chemistry for innovation in drug discovery and beyond.

References

- 1. nbinno.com [nbinno.com]

- 2. 3-Methyl-8-quinolinesulphonyl chloride | 74863-82-4 [chemicalbook.com]

- 3. CAS 74863-82-4: 3-Methyl-8-quinolinesulfonyl chloride [cymitquimica.com]

- 4. This compound | C10H8ClNO2S | CID 3574807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 74863-82-4 | this compound - Synblock [synblock.com]

- 6. 3-Methyl-8-quinolinesulfonyl chloride | 74863-82-4 | FM25759 [biosynth.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. CN110872252A - Preparation method of this compound - Google Patents [patents.google.com]

- 9. CN1935791A - Method for preparing 3-methyl quinolines-8-sulfochlorides - Google Patents [patents.google.com]

- 10. CN103483254A - Method for synthesizing this compound - Google Patents [patents.google.com]

- 11. 3-Methyl-8-quinolinesulphonyl chloride synthesis - chemicalbook [chemicalbook.com]

- 12. 3-Methyl-8-quinolinesulphonyl chloride | 74863-82-4 [sigmaaldrich.com]

Executive Summary: The Criticality of Anhydrous Conditions for 3-Methylquinoline-8-sulfonyl Chloride

An in-depth technical guide on the moisture sensitivity of 3-methylquinoline-8-sulfonyl chloride for researchers, scientists, and drug development professionals.

This compound is a cornerstone reagent in medicinal chemistry and drug development, primarily utilized for the synthesis of novel sulfonamide derivatives. The electrophilic nature of the sulfonyl chloride functional group, which makes it an excellent reactant for forming sulfonamides, also renders it highly susceptible to hydrolysis. This technical guide serves as an in-depth resource on the moisture sensitivity of this compound, providing a mechanistic understanding of its degradation, best practices for its handling and storage, and validated protocols for its use and analysis. Adherence to the principles outlined herein is paramount for ensuring experimental reproducibility, maximizing reaction yields, and maintaining the integrity of synthesized compounds.

The Dual Nature of Reactivity: Synthetic Utility vs. Hydrolytic Instability

The synthetic value of this compound lies in the reactivity of the sulfonyl chloride moiety. This group readily reacts with primary and secondary amines to form stable sulfonamide linkages, a common structural motif in a wide array of therapeutic agents. The quinoline scaffold itself is a privileged structure in pharmacology, and the 3-methyl substituent can provide beneficial steric and electronic properties to the final molecule.

However, this inherent reactivity is a double-edged sword. The electrophilic sulfur atom of the sulfonyl chloride is a prime target for nucleophilic attack by water, leading to a rapid and irreversible hydrolysis reaction.

Mechanism of Hydrolysis: A Nucleophilic Assault

The degradation of this compound in the presence of water proceeds through a nucleophilic substitution reaction. The oxygen atom of water acts as a nucleophile, attacking the electron-deficient sulfur atom. This is followed by the elimination of a chloride ion, resulting in the formation of the corresponding 3-methylquinoline-8-sulfonic acid and hydrochloric acid.

Figure 1: Hydrolysis mechanism of this compound.

Ramifications of Hydrolysis in a Research Context

The consequences of inadvertent hydrolysis extend beyond a simple loss of starting material:

-

Compromised Stoichiometry: The presence of the sulfonic acid impurity leads to inaccurate weighing of the active reagent, throwing off the stoichiometry of the reaction and often resulting in incomplete conversion.

-

Reduced Yields: As the sulfonyl chloride is consumed by hydrolysis, the yield of the desired sulfonamide product is inherently diminished.

-

Complicated Purifications: The presence of the polar sulfonic acid byproduct can complicate the purification of the desired, typically less polar, product.

-

Poor Reproducibility: Failure to rigorously control moisture can lead to significant variations in experimental outcomes, undermining the reliability of research findings.

Proactive Strategies for Mitigating Moisture-Induced Degradation

A proactive and meticulous approach to the handling and storage of this compound is non-negotiable. The following best practices are essential for preserving the integrity of this reagent.

Storage Protocols

-

Inert Atmosphere: The reagent should be stored under a dry, inert atmosphere such as nitrogen or argon. A desiccator containing a high-efficiency desiccant (e.g., phosphorus pentoxide) is a minimum requirement. For long-term storage, a glovebox or sealed ampoules are recommended.

-

Temperature Control: Store at reduced temperatures (2-8°C) to decrease the rate of any potential degradation. Crucially, the container must be allowed to equilibrate to ambient temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

-

Appropriate Containers: Utilize containers with tight-sealing, corrosion-resistant caps, preferably with a PTFE liner.

Handling Procedures

-

Use of Anhydrous Solvents: All solvents used for reactions involving this compound must be of high purity and anhydrous. Freshly opened bottles of anhydrous solvent or solvents passed through a solvent purification system are recommended.

-

Inert Atmosphere Techniques: All manipulations, including weighing and transfers, should ideally be performed within a glovebox or under a positive pressure of an inert gas using Schlenk line techniques.

-

Rapid Execution: Minimize the time the reagent is exposed to the atmosphere. Have all other reagents and solvents prepared before opening the container of this compound.

Experimental Workflows: From Reaction to Analysis

The following sections provide detailed, step-by-step methodologies for a typical sulfonylation reaction and for the analysis of the reagent's purity.

Standard Operating Procedure for a Moisture-Sensitive Sulfonylation Reaction

This protocol details the formation of a sulfonamide from this compound and a generic primary amine, emphasizing the exclusion of moisture at every step.

Figure 2: A validated workflow for moisture-sensitive sulfonylation.

Methodology:

-

Glassware Preparation: All glassware must be oven-dried at a minimum of 120°C for several hours and cooled under a stream of dry nitrogen or in a desiccator. The reaction flask is then assembled and flame-dried under vacuum, followed by backfilling with an inert gas.

-

Reagent Preparation: The amine and a suitable non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) are dissolved in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran) in the reaction flask under an inert atmosphere. The solution is then cooled to 0°C in an ice bath.

-

Addition of Sulfonyl Chloride: In a separate dry flask, this compound is dissolved in a minimal amount of anhydrous solvent. This solution is then added dropwise to the chilled amine solution over a period of 15-30 minutes.

-

Reaction Monitoring: The progress of the reaction should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup and Purification: Upon completion, the reaction is quenched by the addition of water. The organic layer is separated, washed sequentially with dilute acid, water, and brine, then dried over anhydrous sodium sulfate or magnesium sulfate. After filtration, the solvent is removed under reduced pressure, and the crude product is purified, typically by flash column chromatography.

Purity Assessment via Quantitative ¹H NMR Spectroscopy

¹H NMR spectroscopy provides a direct and quantitative method for assessing the purity of this compound and determining the extent of its hydrolysis.

Analytical Procedure:

-

Sample Preparation: An accurately weighed sample of the this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Data Acquisition: A quantitative ¹H NMR spectrum is acquired, ensuring a sufficient relaxation delay (D1, typically 5 times the longest T1) to allow for accurate integration.

-

Spectral Analysis: The spectrum is analyzed to identify distinct, well-resolved signals corresponding to both the sulfonyl chloride and its sulfonic acid hydrolysis product.

-

Quantification: The mole percentage of the sulfonic acid impurity is calculated based on the relative integration of the characteristic peaks for each species.

Table 1: Representative Data for Purity Calculation

| Species | Representative Signal | Typical Chemical Shift (ppm) | Relative Integral |

| This compound | Aromatic Proton (e.g., H2 or H4) | ~9.0 | Isulfonyl chloride |

| 3-Methylquinoline-8-sulfonic acid | Aromatic Proton (e.g., H2 or H4) | ~8.8 | Isulfonic acid |

Purity Calculation:

% Purity = [Isulfonyl chloride / (Isulfonyl chloride + Isulfonic acid)] x 100

Conclusion and Recommendations

The chemical integrity of this compound is intrinsically linked to the meticulous exclusion of moisture throughout its lifecycle in the laboratory. The protocols and mechanistic insights provided in this guide are designed to empower researchers to proactively manage this sensitivity. By adopting these best practices, scientists and drug development professionals can ensure the validity and reproducibility of their synthetic efforts, ultimately contributing to the successful advancement of their research programs. It is strongly recommended that all personnel handling this reagent be thoroughly trained in anhydrous techniques.

A Technical Guide to the Spectroscopic Characterization of 3-Methylquinoline-8-sulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylquinoline-8-sulfonyl chloride is a key intermediate in the synthesis of various pharmaceutical compounds, most notably Argatroban, a potent thrombin inhibitor. Its chemical structure, comprising a quinoline core, a methyl group, and a reactive sulfonyl chloride moiety, gives rise to a unique spectroscopic fingerprint. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering insights into its structural confirmation and purity assessment. This document is intended to serve as a valuable resource for researchers and professionals involved in the synthesis and analysis of this important molecule.

Molecular Structure and Properties

Before delving into the spectroscopic data, it is essential to understand the molecular structure of this compound.

-

Chemical Name: this compound

-

CAS Number: 74863-82-4

The molecule consists of a bicyclic quinoline ring system with a methyl group at the 3-position and a sulfonyl chloride group at the 8-position. This substitution pattern dictates the chemical shifts in NMR, the vibrational modes in IR, and the fragmentation patterns in MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural verification.

Experimental Protocol: NMR Analysis

A standard protocol for obtaining NMR spectra of this compound is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the solid compound in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Acquire the spectra on a high-resolution NMR spectrometer (e.g., 300 MHz or higher for ¹H NMR).

-

Data Acquisition: For ¹H NMR, standard parameters include a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic protons of the quinoline ring and the methyl group protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.17-9.29 | multiplet | 2H | H-2, H-4 |

| 8.32-8.38 | multiplet | 2H | H-5, H-7 |

| 7.96 | doublet of doublets | 1H | H-6 |

| 2.51 | triplet | 3H | -CH₃ |

Note: Data obtained in DMSO-d₆ at 300 MHz.[1] Slight variations in chemical shifts can occur depending on the solvent and spectrometer frequency.A patent also reports ¹H NMR data in CDCl₃ at 500MHz: 9.0 (s, 1H), 8.4 (d, 1H), 8.1 (d, 1H), 8.0 (s, 1H), 7.6 (t, 1H), 2.6 (t, 3H).[5]

Interpretation of the ¹H NMR Spectrum:

The downfield chemical shifts of the aromatic protons (7.96-9.29 ppm) are characteristic of the electron-withdrawing nature of the quinoline ring and the sulfonyl chloride group. The protons on the pyridine ring (H-2 and H-4) are the most deshielded. The methyl group protons appear as a triplet around 2.51 ppm, indicating coupling with adjacent protons.

¹³C NMR Spectroscopic Data

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~152 | C-2 |

| ~135 | C-3 |

| ~148 | C-4 |

| ~130 | C-4a |

| ~125 | C-5 |

| ~132 | C-6 |

| ~128 | C-7 |

| ~140 | C-8 |

| ~145 | C-8a |

| ~18 | -CH₃ |

Interpretation of the Predicted ¹³C NMR Spectrum:

The carbon atoms of the quinoline ring are expected to resonate in the aromatic region (120-155 ppm). The carbon bearing the sulfonyl chloride group (C-8) and the carbons of the pyridine ring (C-2, C-4, C-8a) are expected to be the most downfield due to the electron-withdrawing effects of the nitrogen atom and the sulfonyl chloride group. The methyl carbon will appear at a characteristic upfield chemical shift of around 18 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations.

Experimental Protocol: FT-IR Analysis

For a solid sample like this compound, the following methods are commonly employed for IR analysis:

-

KBr Pellet Method: A small amount of the sample is finely ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.

-

Thin Solid Film: The compound is dissolved in a volatile solvent, and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the solid on the plate.

The sample is then placed in the beam of an FT-IR spectrometer to obtain the spectrum.

Characteristic IR Absorption Bands

Based on the functional groups present in this compound and data from the analogous compound 8-quinolinesulfonyl chloride, the following characteristic absorption bands are expected:

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100-3000 | C-H stretching | Aromatic C-H |

| 2950-2850 | C-H stretching | Methyl (-CH₃) |

| 1600-1450 | C=C and C=N stretching | Quinoline ring |

| 1370-1350 & 1180-1160 | Asymmetric & Symmetric S=O stretching | Sulfonyl chloride (-SO₂Cl) |

| 850-750 | C-H out-of-plane bending | Aromatic C-H |

| ~700 | C-S stretching | C-SO₂Cl |

| ~600 | S-Cl stretching | -SO₂Cl |

Note: The IR spectrum for 8-quinolinesulfonyl chloride is available on the NIST WebBook and shows characteristic peaks in these regions.[6]

Interpretation of the IR Spectrum:

The presence of the quinoline ring is confirmed by the aromatic C-H stretching vibrations above 3000 cm⁻¹ and the characteristic ring stretching vibrations in the 1600-1450 cm⁻¹ region. The methyl group will show C-H stretching absorptions below 3000 cm⁻¹. The most diagnostic peaks are the strong, sharp absorptions corresponding to the asymmetric and symmetric stretching of the S=O bonds in the sulfonyl chloride group, typically found around 1370 cm⁻¹ and 1170 cm⁻¹, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. Electron Ionization (EI) is a common technique for volatile and thermally stable compounds like this compound.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: In the ion source, the sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing the molecule to lose an electron and form a positively charged molecular ion (M⁺•).

-

Fragmentation: The molecular ion, being energetically unstable, undergoes fragmentation to produce smaller, characteristic fragment ions.

-

Detection: The ions are separated based on their mass-to-charge ratio (m/z) and detected.

Expected Mass Spectrum and Fragmentation Pattern

The mass spectrum of this compound is expected to show a molecular ion peak and several fragment ions.

-

Molecular Ion (M⁺•): The molecular weight is 241.69. Due to the presence of chlorine, the molecular ion will appear as a pair of peaks at m/z 241 (for ³⁵Cl) and m/z 243 (for ³⁷Cl) in an approximate 3:1 ratio.

-

Major Fragment Ions:

| m/z | Proposed Fragment | Loss from Molecular Ion |

| 206 | [M - Cl]⁺ | Loss of a chlorine radical |

| 178 | [M - SO₂]⁺• | Loss of sulfur dioxide |

| 142 | [M - SO₂Cl]⁺ | Loss of the sulfonyl chloride group |

Interpretation of the Mass Spectrum:

The observation of the isotopic pattern for the molecular ion is a strong indicator of the presence of a chlorine atom. A common fragmentation pathway for sulfonyl chlorides is the loss of the chlorine radical to give the [M - Cl]⁺ ion. Another significant fragmentation would be the loss of the entire sulfonyl chloride group, resulting in the 3-methylquinoline cation at m/z 142. The loss of sulfur dioxide is also a plausible fragmentation pathway. Studies on the fragmentation of methoxyquinolines suggest that the quinoline ring itself is relatively stable, with fragmentation often initiated at the substituent groups.

Workflow and Visualization

The overall process for the complete spectroscopic characterization of this compound can be visualized as a systematic workflow.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

The molecular structure of this compound is presented below, with atoms numbered for clarity in spectroscopic assignments.

Caption: Molecular structure of this compound.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a comprehensive and complementary approach to the characterization of this compound. ¹H and ¹³C NMR confirm the carbon-hydrogen framework, IR spectroscopy identifies the key functional groups, particularly the sulfonyl chloride moiety, and mass spectrometry verifies the molecular weight and provides insights into the molecule's fragmentation. Together, these analytical methods are indispensable for confirming the identity, structure, and purity of this important pharmaceutical intermediate, ensuring its quality and suitability for subsequent synthetic applications.

References

- 1. 3-Methyl-8-quinolinesulphonyl chloride | 74863-82-4 [chemicalbook.com]

- 2. This compound | C10H8ClNO2S | CID 3574807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 3-Methyl-8-quinolinesulfonyl chloride | 74863-82-4 | FM25759 [biosynth.com]

- 5. CN103483254A - Method for synthesizing this compound - Google Patents [patents.google.com]

- 6. 8-Quinolinesulfonyl chloride [webbook.nist.gov]

discovery and history of 3-methylquinoline-8-sulfonyl chloride

An In-depth Technical Guide to 3-Methylquinoline-8-sulfonyl Chloride

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a pivotal intermediate in modern synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's history, synthesis, and applications, grounding all claims in verifiable scientific literature. We will explore the chemical rationale behind synthetic strategies, present detailed experimental protocols, and contextualize the compound's significance in the pharmaceutical landscape.

Introduction: A Molecule of Strategic Importance

This compound (CAS No. 74863-82-4) is a specialized chemical reagent whose value lies in the unique combination of its structural features.[1][2] The molecule consists of a quinoline ring system, a recognized "privileged structure" in medicinal chemistry for its ability to interact with a wide array of biological targets.[3] This core is functionalized with a methyl group at the 3-position, which modulates its electronic properties and lipophilicity, and a highly reactive sulfonyl chloride group at the 8-position.[3] This sulfonyl chloride moiety is the molecule's chemical workhorse, providing a robust and versatile handle for constructing more complex molecular architectures, most notably through the formation of stable sulfonamide linkages.[3]

Its most prominent application is as a key starting material in the synthesis of Argatroban, a potent direct thrombin inhibitor used as an anticoagulant.[4][5] This singular role has driven much of the research into optimizing its synthesis to achieve the high purity and yield required for pharmaceutical production.

Historical Context & Synthetic Evolution

The history of this compound is not one of a singular discovery but rather an evolution in synthetic methodology driven by the increasing demands of the pharmaceutical industry. Early methods for producing quinoline sulfonyl chlorides were often non-specific, leading to significant challenges in purification and scalability.

The Challenge of Isomeric Impurities

Initial, more direct approaches involved the sulfonation of 3-methylquinoline itself using a strong sulfonating agent like chlorosulfonic acid.[1][4] In this process, the sulfonating agent is added to the quinoline ring, followed by chlorination (often with an agent like thionyl chloride) to form the sulfonyl chloride.

However, this electrophilic substitution reaction is notoriously difficult to control. The quinoline ring can be sulfonated at multiple positions, leading to a mixture of isomers, particularly the undesired 3-methylquinoline-5-sulfonyl chloride.[4] Separating these closely related isomers is a significant purification challenge that results in low yields of the desired product and introduces impurities that are unacceptable for pharmaceutical applications. This fundamental flaw necessitated the development of a more elegant and regioselective synthetic strategy.[4]

Modern Synthesis: A Regioselective Approach

To overcome the issue of isomer formation, a modern and highly efficient synthesis was developed, as detailed in patent literature.[6] This method establishes the correct substitution pattern from the very beginning, ensuring that the sulfonyl group is placed exclusively at the 8-position. The process is a two-step sequence that builds the quinoline ring onto a pre-functionalized benzene derivative.

This approach represents a significant leap forward, providing a robust and scalable route to high-purity this compound, meeting the stringent quality requirements of the pharmaceutical industry.[6]

Logical Workflow: Building the Molecule with Precision

The causality behind this experimental design is clear: by starting with 2-aminobenzenesulfonic acid, the position of the crucial sulfonyl group is locked in place before the quinoline ring is even formed. This preempts the possibility of forming other isomers, channeling the reaction exclusively toward the desired product. The subsequent use of a milder chlorinating agent like bis(trichloromethyl) carbonate (triphosgene) for the conversion of the sulfonic acid to the sulfonyl chloride is also a key choice, often providing cleaner reactions than harsher reagents like thionyl chloride in this context.[6]

// Nodes A [label="2-Aminobenzenesulfonic Acid\n(Starting Material)"]; B [label="Propionaldehyde &\nParaformaldehyde"]; C [label="Catalytic Cyclization\n(e.g., SnCl₂, FeCl₃ in Eutectic Solvent)"]; D [label="3-Methylquinoline-8-sulfonic Acid\n(Intermediate)"]; E [label="Bis(trichloromethyl) carbonate &\nTriethylamine in Toluene"]; F [label="Acyl Chlorination"]; G [label="this compound\n(Final Product)"];

// Edges A -> C; B -> C; C -> D [label="Forms the quinoline ring\nwith sulfonic acid at C-8"]; D -> F; E -> F; F -> G [label="Converts sulfonic acid\nto sulfonyl chloride"];

// Invisible nodes for alignment {rank=same; A; B;} {rank=same; D; E;} } Figure 1: Regioselective synthesis workflow.

Detailed Experimental Protocol

The following protocol is a representative synthesis based on modern methodologies, designed as a self-validating system where the purpose of each step is clearly defined.[6]

Step 1: Catalytic Cyclization to form 3-Methylquinoline-8-sulfonic Acid

-

Reactor Setup: A suitable reactor is charged with a eutectic solvent (e.g., a 1:2 molar ratio of choline chloride to ZnCl₂). The mixture is heated to 40°C with stirring to form a clear liquid.

-

Aldehyde Addition: Propionaldehyde (1.2 eq) and paraformaldehyde (1.2 eq) are added to the eutectic solvent. The mixture is stirred at a constant 40°C for approximately 5 hours. Rationale: This step pre-mixes the aldehyde components required for the subsequent cyclization.

-

Cyclization Reaction: 2-Aminobenzenesulfonic acid (1.0 eq) and a catalyst mixture, such as SnCl₂ (0.1 eq) and FeCl₃ (0.05 eq), are added to the reactor. The temperature is then raised to 80-85°C and maintained for 6-7 hours. Rationale: This is the key ring-forming step (a Doebner-von Miller type reaction) where the aniline derivative reacts with the aldehydes to form the quinoline ring system. The pre-installed sulfonic acid group directs the regiochemistry.

-

Cooling: Upon completion, the reaction mixture is cooled to room temperature (approx. 25°C), resulting in a solution containing the intermediate, 3-methylquinoline-8-sulfonic acid.

Step 2: Acyl Chlorination to form this compound

-

Reagent Addition: A solution of bis(trichloromethyl) carbonate (0.35-0.40 eq) dissolved in toluene is added to the cooled reaction mixture from Step 1.

-

Base Addition: The mixture is cooled in an ice-water bath. Triethylamine (0.5 eq) is added dropwise, maintaining the temperature during the addition. The reaction is stirred in the ice bath for 1 hour. Rationale: Triethylamine acts as a base to activate the sulfonic acid and neutralize the HCl generated during the reaction.

-

Reaction Progression: The ice bath is removed, and the reaction mixture is slowly warmed to 40°C and held for 2 hours to ensure complete conversion.

-

Workup & Quenching: The reactor is cooled, and cold water is added to quench the reaction and dissolve inorganic salts. Rationale: This step safely neutralizes any remaining reactive chlorinating agents and separates the organic product from water-soluble byproducts.

-

Extraction & Washing: The layers are separated. The organic (toluene) layer is washed with water to remove any remaining water-soluble impurities.

-

Isolation & Purification: The toluene solution is concentrated under reduced pressure to yield the crude product. The crude solid is then recrystallized from toluene to yield off-white to pale brown crystals of this compound with high purity (e.g., >99% by HPLC).[6][7]

Physicochemical and Spectroscopic Data

Accurate characterization is essential for confirming the identity and purity of the final product.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 74863-82-4 | [1][2][8] |

| Molecular Formula | C₁₀H₈ClNO₂S | [1][8] |

| Molecular Weight | 241.69 g/mol | [1][8] |

| Appearance | Off-white to pale brown solid/crystals | [1][2] |

| Melting Point | 158-162 °C | [1][4] |

| Solubility | Soluble in Toluene, Chloroform (Slightly) | [1][7] |

| Storage | Inert atmosphere, 2-8°C, moisture sensitive | [1][9] |

Table 2: Representative Spectroscopic Data

| Technique | Data | Source(s) |

| ¹H-NMR | (500MHz, CDCl₃) δ 9.0 (s, 1H), 8.4 (d, 1H), 8.1 (d, 1H), 8.0 (s, 1H), 7.6 (t, 1H), 2.6 (s, 3H) | [5] |

| Purity (Typical) | >99% (by HPLC, area normalization) | [6][7] |

Applications in Drug Discovery and Beyond

The primary utility of this compound is as a high-value intermediate in synthetic chemistry.

-

Pharmaceutical Synthesis: Its most critical role is in the industrial synthesis of Argatroban . The sulfonyl chloride group reacts with an amine on a piperidine carboxylic acid derivative to form the key sulfonamide bond that defines the drug's structure.[3][4]

-

Medicinal Chemistry Research: The quinoline-8-sulfonamide scaffold is an area of active research. By reacting this compound with various amines, chemists can generate libraries of novel compounds for biological screening. These derivatives have been investigated for a range of activities, including as potential inhibitors of the M2 isoform of pyruvate kinase (PKM2), a target in cancer therapy.[10]

-

General Organic Synthesis: Beyond pharmaceuticals, it serves as a versatile building block for introducing the 3-methylquinoline moiety into different molecular frameworks, which can be useful in materials science or for the development of chemical probes.[3][11][12]

Conclusion

This compound stands as a testament to the importance of process chemistry and rational synthetic design. The evolution of its synthesis from a low-yield, isomer-plagued process to a highly efficient, regioselective method underscores the critical need for purity and scalability in the pharmaceutical industry. Its continued use as a key intermediate in the production of life-saving drugs like Argatroban ensures its place as a valuable and indispensable tool for the research and drug development community.

References

- 1. 3-Methyl-8-quinolinesulphonyl chloride | 74863-82-4 [chemicalbook.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. nbinno.com [nbinno.com]